N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine
Overview
Description
N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.9942345 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Cytoprotectants and NMDA Receptor Inhibitors
The synthesis of thieno[2,3-b]pyridinones, acting as cytoprotectants and as inhibitors of glycine binding to the NMDA receptor, highlights the relevance of similar sulfonamide derivatives in medicinal chemistry. These compounds have been shown to protect mouse fibroblast cell lines from glutamate-induced toxicity, indicating their potential use in neuroprotective strategies (Buchstaller et al., 2006).
Glycine Receptor Antagonists for Therapeutic Applications
The development of glycine receptor antagonists, such as MDL 100,458 and MDL 102,288, for potential therapeutic applications in treating conditions like stroke, epilepsy, and anxiety, underscores the importance of sulfonamide glycine derivatives in drug discovery (Kehne et al., 1995).
Bioanalytical and Environmental Research
- Pre-chromatographic Derivatization Reagent for HPLC Analysis: The use of certain benzene derivatives as pre-chromatographic reagents for the LC analysis of thiol drugs suggests applications of sulfonamide glycine derivatives in enhancing analytical methodologies for pharmaceutical analysis (Cavrini et al., 1996).
Molecular Design and Synthesis
Enantioselective Inclusion and Crystal Structures
The enantioselective inclusion properties of certain glycine derivatives for synthesizing complex molecular structures, as well as their crystal structure analyses, demonstrate the compound's potential use in material science and enantioselective catalysis (Akazome et al., 2000).
Synthesis of Anticonvulsants
N-(benzyloxycarbonyl)glycine esters and amides have been explored for their anticonvulsant activities, indicating the potential application of similar compounds in developing new therapeutic agents for epilepsy (Geurts et al., 1998).
Properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-12-6-7-13(17)14(8-12)23(21,22)18(10-15(19)20)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVOBCLJJJVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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